molecular formula C20H19N5O5S B2871153 N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide CAS No. 898422-13-4

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

Cat. No.: B2871153
CAS No.: 898422-13-4
M. Wt: 441.46
InChI Key: FQUABALOUAUEFW-UHFFFAOYSA-N
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Description

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C20H19N5O5S and its molecular weight is 441.46. The purity is usually 95%.
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Scientific Research Applications

Reaction Products and Antidiabetic Activity

Research by Kayukova et al. (2022) explored the nitrobenzenesulfochlorination of β-aminopropioamidoximes, producing spiropyrazolinium salts. These salts, due to their structural similarities with sulfonamides, showed significant antidiabetic activity, highlighting their potential for medical applications beyond traditional drug uses (Kayukova et al., 2022).

Pro-apoptotic Effects in Cancer Cells

Cumaoğlu et al. (2015) synthesized sulfonamide derivatives demonstrating pro-apoptotic effects by activating p38/ERK phosphorylation in cancer cells. These findings suggest the role of sulfonamide compounds in cancer treatment through molecular mechanisms beyond their conventional therapeutic uses (Cumaoğlu et al., 2015).

Computational Study and Characterization

Murthy et al. (2018) conducted a study on a newly synthesized sulfonamide molecule, focusing on its structural and electronic properties through computational and spectroscopic analyses. This research underscores the importance of sulfonamide compounds in materials science and their potential applications in designing new molecules with specific properties (Murthy et al., 2018).

Synthesis of Biologically Active Intermediates

Wang et al. (2016) synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate for producing biologically active compounds. This research highlights the utility of morpholine and sulfonamide derivatives in synthesizing intermediates for potential therapeutic agents (Wang et al., 2016).

Properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c26-25(27)18-3-1-2-4-19(18)31(28,29)23-16-7-5-15(6-8-16)17-9-10-20(22-21-17)24-11-13-30-14-12-24/h1-10,23H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUABALOUAUEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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